

Application Notes and Protocols for Eravacycline MIC Determination using E-test

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tp-434*

Cat. No.: *B3026998*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of eravacycline, a fluorocycline antibiotic, against various bacterial isolates using the Epsilometer test (E-test). The E-test is a quantitative method that utilizes a predefined, continuous gradient of an antimicrobial agent on a plastic strip to determine the MIC against a specific microorganism.^{[1][2]} This method serves as a simple alternative to the more complex broth microdilution (BMD) method for antimicrobial susceptibility testing (AST).^{[3][4]}

Principle of the E-test

The E-test strip is a thin, inert, and non-porous plastic strip with a predefined exponential gradient of eravacycline on one side and a corresponding MIC scale on the other.^[1] When the strip is applied to an agar plate inoculated with a standardized bacterial suspension, the antibiotic immediately begins to diffuse into the agar, creating a stable concentration gradient.^{[1][5]} Following incubation, a symmetrical inhibition ellipse is formed along the strip. The MIC value is read directly from the scale where the edge of the inhibition ellipse intersects the E-test strip.^{[1][2]}

Experimental Protocols

Materials Required

- Eravacycline E-test strips (e.g., bioMérieux ETEST® ERV, Liofilchem® MTS™ ERV)^{[6][7][8]}

- Mueller-Hinton Agar (MHA) plates
- Bacterial isolates for testing
- Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Sterile forceps
- Incubator (35 ± 2°C)
- Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[6][9]

Step-by-Step Protocol

- Bacterial Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or TSB.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to an approximate inoculum density of 1-2 x 10⁸ CFU/mL for E. coli.[8]
 - Proper inoculum density is crucial for accurate results and should result in a confluent lawn of growth.[8]
- Inoculation of Agar Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

- Streak the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.
- Allow the agar surface to dry for 10-15 minutes before applying the E-test strip.[\[5\]](#)
- Application of E-test Strip:
 - Using sterile forceps, carefully place the eravacycline E-test strip onto the inoculated agar surface.[\[1\]](#)
 - Ensure the side with the MIC scale is facing upwards.
 - Once the strip is in contact with the agar, do not move it, as the antibiotic begins to diffuse immediately.[\[5\]](#)
 - If testing multiple strips on a large plate, ensure they are placed far enough apart to prevent the inhibition zones from overlapping.
- Incubation:
 - Invert the inoculated plates and place them in an incubator set at $35 \pm 2^{\circ}\text{C}$ in ambient air.[\[6\]](#)[\[8\]](#)
 - Incubate for 16-20 hours.[\[6\]](#)[\[7\]](#) For some organisms or when reading vancomycin MICs for enterococci, a full 24 hours may be necessary.[\[10\]](#)
- Reading and Interpreting the MIC:
 - After incubation, a clear, elliptical zone of inhibition will be visible around the strip.
 - Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the E-test strip.
 - For bacteriostatic agents like eravacycline, growth may not be completely inhibited. In cases of trailing, the MIC should be read at the point of 80% growth inhibition.[\[6\]](#)[\[8\]](#)[\[9\]](#)
 - If the MIC value falls between two markings on the scale, it should be rounded up to the next highest twofold dilution value.[\[5\]](#)[\[8\]](#) For example, an MIC of 0.19 $\mu\text{g}/\text{mL}$ should be

reported as 0.25 µg/mL.[8]

Quality Control

Regular testing of QC strains is essential to ensure the accuracy of the E-test procedure, media, and strips.[5] QC should be performed with each new lot of E-test strips and on each day of testing. The obtained MIC values for the QC strains should fall within the acceptable ranges defined by standards such as CLSI M100.[8][9]

Quality Control Strain	Acceptable MIC Range (µg/mL)
Escherichia coli ATCC 25922	0.032 - 0.125
Enterococcus faecalis ATCC 29212	0.016 - 0.064
Staphylococcus aureus ATCC 29213	0.016 - 0.125
Pseudomonas aeruginosa ATCC 27853	2 - 16

Table based on data from CLSI M100 standards.[9]

Data Presentation

Eravacycline MIC Breakpoints

The following tables summarize the FDA and EUCAST clinical breakpoints for eravacycline. Note that breakpoints are subject to change and may differ by region and updated guidelines.

Table 1: FDA Eravacycline Breakpoints

Bacterial Species	Susceptible (S)	Non-susceptible (NS)
Enterobacterales	≤0.5 µg/mL	≥1 µg/mL
Enterococcus faecalis	≤0.06 µg/mL	≥0.12 µg/mL
Enterococcus faecium	≤0.06 µg/mL	≥0.12 µg/mL
Staphylococcus aureus	≤0.06 µg/mL	≥0.12 µg/mL

Table based on FDA interpretive criteria.[\[8\]](#)

Performance of Eravacycline E-test vs. Broth Microdilution (BMD)

Multiple studies have evaluated the performance of the eravacycline E-test against the reference BMD method. The key performance indicators are Essential Agreement (EA), where the E-test MIC is within ± 1 twofold dilution of the BMD MIC, and Categorical Agreement (CA), where both methods produce the same susceptibility interpretation (e.g., Susceptible, Resistant).

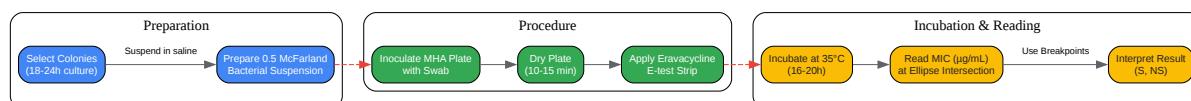
Table 2: Performance of Eravacycline E-test against Enterobacteriales and Enterococcus spp.

Organism Group	No. of Isolates	Essential Agreement (EA)	Categorical Agreement (CA)	Very Major Errors (VME)	Major Errors (ME)
Enterobacteriales	542	99.4%	98.0%	5.4%	1.3%
Enterococcus spp.	137	100.0%	94.9%	33.33%	3.1%

Data from a multicenter clinical evaluation comparing ETEST® ERV to the BMD reference method based on FDA performance criteria.[\[3\]](#)[\[4\]](#)[\[9\]](#)[\[11\]](#)

Eravacycline MIC Distribution Data (MIC₅₀ and MIC₉₀)

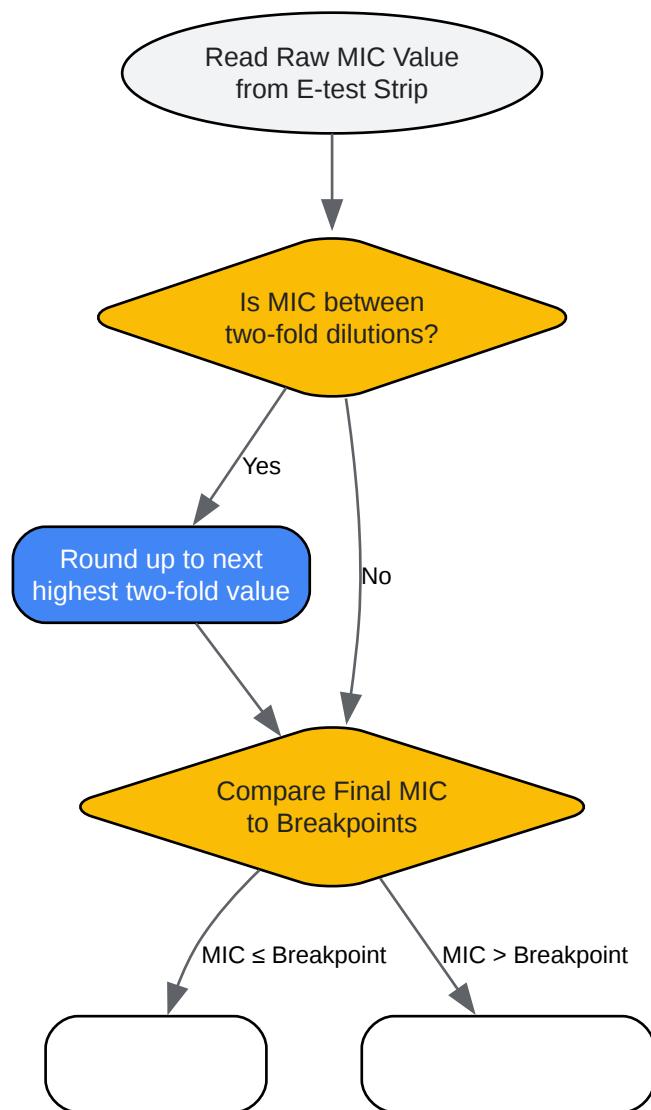
The following table presents the MIC₅₀ and MIC₉₀ values of eravacycline against various clinical isolates, which represent the MIC required to inhibit 50% and 90% of the isolates, respectively.


Table 3: Eravacycline MIC₅₀ and MIC₉₀ Values for Selected Bacterial Species

Organism	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Escherichia coli	0.25	0.5
Klebsiella pneumoniae	0.5	2
Enterobacter cloacae	0.5	2
Acinetobacter baumannii	0.25 - 0.5	1 - 2
Staphylococcus aureus	0.12	1
Enterococcus faecalis	0.06	0.12
Enterococcus faecium	0.06	0.5

This table compiles data from several multicenter studies.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Visualizations


Experimental Workflow for Eravacycline E-test

[Click to download full resolution via product page](#)

Caption: Workflow for determining eravacycline MIC using the E-test method.

Logical Relationship for E-test Result Interpretation

[Click to download full resolution via product page](#)

Caption: Decision logic for interpreting eravacycline E-test MIC results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbenotes.com [microbenotes.com]

- 2. medicallabnotes.com [medicallabnotes.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Multicenter Clinical Evaluation of ETEST Eravacycline for Susceptibility Testing of Enterobacteriaceae and Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.tghn.org [media.tghn.org]
- 6. 644. Comparative Evaluation of ETEST® ERV bioMérieux with the CLSI Broth Microdilution Method for Eravacycline MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETEST® ERAVACYCLINE | Pioneering Diagnostics [biomerieux.com]
- 8. liofilchem.com [liofilchem.com]
- 9. Multicenter Clinical Evaluation of ETEST Eravacycline for Susceptibility Testing of Enterobacteriaceae and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomerieux-jp.net [biomerieux-jp.net]
- 11. Multicenter Clinical Evaluation of ETEST Eravacycline for Susceptibility Testing of Enterobacteriaceae and Enterococci [scholarworks.indianapolis.iu.edu]
- 12. Establishment of epidemiological cut-off values for eravacycline, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Acinetobacter baumannii and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China [frontiersin.org]
- 14. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Eravacycline MIC Determination using E-test]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026998#e-test-for-determining-eravacycline-mic-values>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com